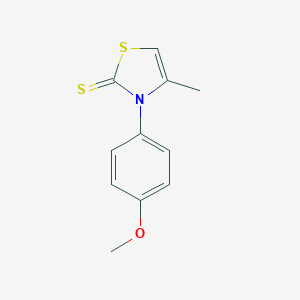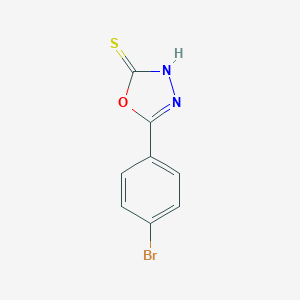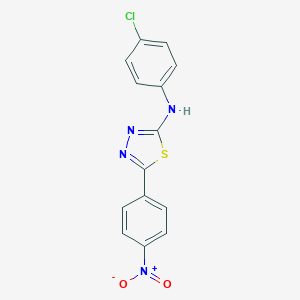
4-(4-Chloroanilino)-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloroanilino)-3-pyridinesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as an immunosuppressive agent. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Scientific Research Applications
Synthesis and Structural Characteristics
Synthesis Methods : 4-(4-Chloroanilino)-3-pyridinesulfonamide has been synthesized through various methods. Pei (2002) investigated sulfonation, chlorination, and amination reactions, aiming to save reaction time and simplify procedures, achieving an overall yield of 41% (Pei, 2002). Zhang De-jun (2006) improved the processes of chlorization, condensation, and purification, attaining a total yield of 75% (Zhang De-jun, 2006).
Crystal and Molecular Structures : Zhou et al. (2015) synthesized R- and S-isomers of a related compound, studied their crystal structures, and explored their stereochemistry through various methods. This study also provided insights into the binding modes of the isomers (Zhou et al., 2015). Akiri et al. (2012) conducted a systematic structural study of pyridinesulfonic acid and pyridinesulfonamide functional groups, discussing their hydrogen bonding and molecular packing, crucial for polymorph screening in drug development (Akiri et al., 2012).
Applications in Drug Development and Anticancer Activity
Carbonic Anhydrase Inhibition : Brzozowski et al. (2010) synthesized a series of novel 4-substituted-3-pyridinesulfonamides and investigated their inhibition of various carbonic anhydrase isoforms, crucial for drug development targeting specific diseases (Brzozowski et al., 2010). Szafrański and Sławiński (2015) synthesized novel compounds with potential anticancer activity, demonstrating the versatility of 4-(4-Chloroanilino)-3-pyridinesulfonamide derivatives in developing treatments for various cancers (Szafrański & Sławiński, 2015).
Herbicidal Activities : Ma et al. (2008) synthesized and screened 4-monosubstituted pyrimidine pyridyl sulfonylureas for herbicidal activities, showcasing the compound's potential in agricultural applications (Ma et al., 2008).
properties
CAS RN |
56175-92-9 |
|---|---|
Product Name |
4-(4-Chloroanilino)-3-pyridinesulfonamide |
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-(4-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-1-3-9(4-2-8)15-10-5-6-14-7-11(10)18(13,16)17/h1-7H,(H,14,15)(H2,13,16,17) |
InChI Key |
DYKKJJAURORKBH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl |
Other CAS RN |
56175-92-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



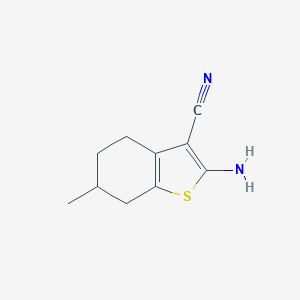
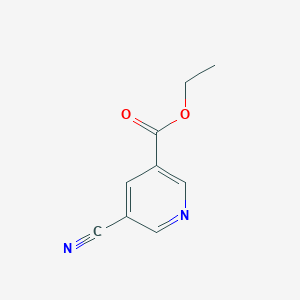
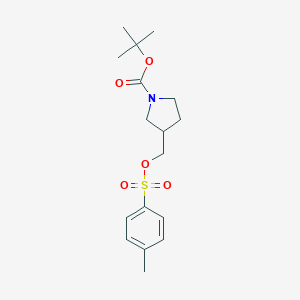
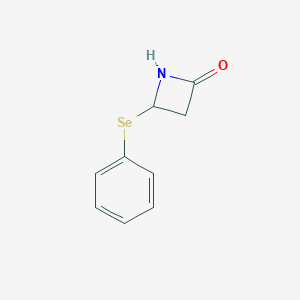
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
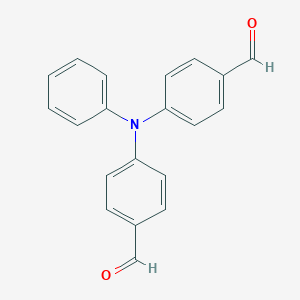
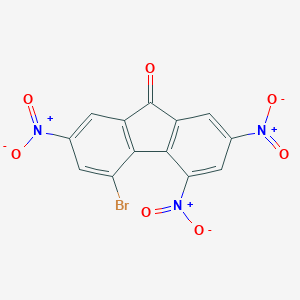
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
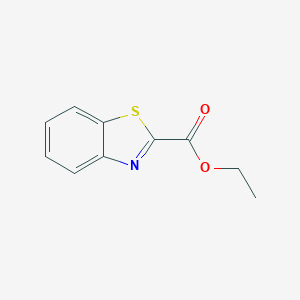
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
